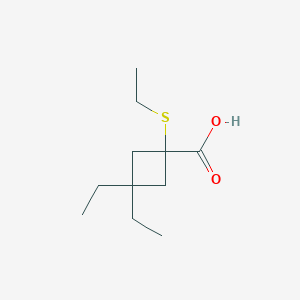

3,3-Diethyl-1-(ethylthio)cyclobutane-1-carboxylic acid

Description

Properties

Molecular Formula |

C11H20O2S |

|---|---|

Molecular Weight |

216.34 g/mol |

IUPAC Name |

3,3-diethyl-1-ethylsulfanylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C11H20O2S/c1-4-10(5-2)7-11(8-10,9(12)13)14-6-3/h4-8H2,1-3H3,(H,12,13) |

InChI Key |

MAADHMMKXCHRQE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(C1)(C(=O)O)SCC)CC |

Origin of Product |

United States |

Preparation Methods

Preparation of Cyclobutane Core

2.1 Cyclobutane Ring Formation

One common approach involves [2+2] cycloaddition reactions, which can be achieved via photochemical or thermal methods:

Photochemical [2+2] Cycloaddition:

- Starting from suitable alkenes or alkynes, UV irradiation induces cycloaddition to form cyclobutane rings.

- For example, ethylene derivatives can be irradiated to generate cyclobutane intermediates.

Thermal Cyclization of Dihalides or Dicarboxylates:

- Dihalides (e.g., dichlorides) or dicarboxylate esters undergo intramolecular nucleophilic substitution or elimination to form the cyclobutane ring.

2.2 Example from Patent Literature

A patent describes the synthesis of cyclobutane derivatives via cycloaddition of suitable precursors, such as 2,2-dichloromethyl-1,3-dioxolane derivatives, which upon cyclization yield cyclobutane rings with functional groups attached.

Introduction of Ethyl Groups at the 3-Position

Radical or Nucleophilic Substitution:

- Alkylation at the 3-position can be achieved via enolate chemistry or radical addition, using ethyl halides under controlled conditions.

Use of Ethyl-Substituted Precursors:

- Starting from cyclobutane derivatives bearing ethyl groups or suitable precursors, subsequent transformations can install the ethyl groups selectively.

In analogous syntheses, ethyl groups are introduced via alkyl halides reacting with cyclobutane intermediates under basic or radical conditions, ensuring regioselectivity at the 3-position.

Incorporation of the Ethylthio Group at the 1-Position

- The ethylthio group can be introduced by nucleophilic substitution of a suitable leaving group (e.g., halide) at the 1-position with ethanethiol (ethyl mercaptan):

Cyclobutane derivative with a leaving group at C-1 + Ethanethiol → 1-(Ethylthio)cyclobutane derivative

- The reaction conditions favor SN2 mechanisms, often under basic conditions to deprotonate ethanethiol.

- Radical Addition:

- Ethanethiol radicals can add across double bonds if present, or to radical intermediates generated during ring formation.

Carboxylation to Form the Carboxylic Acid

5.1 Oxidation or Carboxylation

The final step involves oxidizing the cyclobutane ring or side chain to introduce the carboxylic acid group at the 1-position.

-

- Oxidation of alkyl side chains using oxidants like potassium permanganate or chromic acid.

- Carboxylation via carbonation reactions under high pressure with CO₂, especially if a suitable nucleophilic site is present.

Patent CN101555205B describes a route where raw materials such as dichloromethyl derivatives undergo oxidative or hydrolytic steps to yield the cyclobutane carboxylic acid derivatives with high efficiency and cost-effectiveness.

Representative Synthetic Route (Proposed)

| Step | Description | Reagents & Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Cyclobutane ring formation via [2+2] cycloaddition | UV irradiation or thermal cyclization | Moderate to high yield |

| 2 | Alkylation at C-3 | Ethyl halide + base | Regioselective |

| 3 | Introduction of ethylthio at C-1 | Ethanethiol + suitable leaving group | SN2 reaction |

| 4 | Oxidation/Carboxylation | Oxidants or CO₂ under pressure | To form the carboxylic acid group |

Data and Literature Support

The patent literature emphasizes the use of readily available raw materials like dichloromethyl-dioxolane derivatives, which undergo cyclization and subsequent functionalization with mild conditions, reducing costs and enabling large-scale synthesis.

C–H functionalization techniques, as discussed in recent research, provide alternative pathways for cyclobutane synthesis, especially for complex substitution patterns.

The use of oxalyl chloride and DMSO-mediated oxidation steps is well-documented for converting aldehydes and alcohols into acid derivatives, applicable in the final stages of synthesis.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl-1-(ethylthio)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

3,3-Diethyl-1-(ethylthio)cyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Diethyl-1-(ethylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The ethylthio group may interact with thiol groups in proteins, affecting their function. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Carboxylic Acid Derivatives

Structural and Functional Group Variations

a) 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid ()

- Substituents : Methoxy (-OCH₃) groups at position 3 and a methyl group at position 1.

- Key Differences: Electronic Effects: Methoxy groups are electron-withdrawing via resonance, contrasting with the electron-donating ethyl groups in the target compound.

b) 3-Ethyl-3-methylcyclobutane-1-carboxylic acid ()

- Substituents : Ethyl and methyl groups at position 3.

- Key Differences :

c) 1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid ()

- Substituents : A chlorophenyl ring at position 1 and a methyl group at position 3.

- Key Differences: Aromatic vs. Molecular Weight: The target compound (estimated MW: ~230 g/mol) is lighter than this derivative (MW: 224.69 g/mol), but sulfur adds polarizability .

d) 1-(3,3-Difluoropropyl)cyclobutane-1-carboxylic acid ()

- Substituents : A difluoropropyl chain at position 1.

- Key Differences :

Physicochemical Properties

*Estimated values for the target compound.

Stability and Reactivity

Biological Activity

3,3-Diethyl-1-(ethylthio)cyclobutane-1-carboxylic acid is an organic compound characterized by its cyclobutane ring structure, which is substituted with two ethyl groups and an ethylthio group, alongside a carboxylic acid functional group. This unique structure suggests potential biological activities that merit investigation.

- Molecular Formula : CHOS

- Molecular Weight : Approximately 202.31 g/mol

The presence of the ethylthio group enhances reactivity compared to similar compounds lacking sulfur substituents. The carboxylic acid functional group can facilitate interactions with biomolecules, potentially modulating enzyme activities or influencing metabolic pathways.

Biological Activities

Research indicates that compounds with similar structural features may exhibit various biological activities, including:

- Antimicrobial Properties : The structural components may interact with bacterial cell walls or inhibit enzyme systems critical for microbial survival.

- Anti-inflammatory Effects : Compounds with carboxylic acid groups often show anti-inflammatory properties by inhibiting cyclooxygenase enzymes or modulating cytokine production.

- Anticancer Potential : The compound's ability to interact with cellular receptors may influence cancer cell proliferation and apoptosis.

The interactions of this compound with biological targets are significant for understanding its potential therapeutic roles. The carboxylic acid moiety can form hydrogen bonds with proteins, while the ethylthio group may engage with thiol-containing biomolecules. These interactions are crucial for elucidating mechanisms of action in biological systems and may inform future drug design strategies.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 3-Ethylcyclobutane-1-carboxylic acid | Antimicrobial | |

| This compound | Potential anticancer | |

| 3-Ethyl-1-(methylsulfanyl)cyclobutane-1-carboxylic acid | Anti-inflammatory |

In Silico Studies

Molecular docking studies have been employed to predict the binding affinities of this compound to various biological targets. These studies indicate a favorable interaction profile with proteins involved in metabolic and signaling pathways relevant to cancer and inflammation .

Q & A

Q. What are the standard synthetic routes for 3,3-diethyl-1-(ethylthio)cyclobutane-1-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically involves cyclization of precursors containing ethylthio and carboxylic acid groups. Key steps include:

- Cyclobutane ring formation : Acid- or base-catalyzed cyclization of linear precursors under controlled temperatures (e.g., 60–100°C) to favor ring closure .

- Substituent introduction : Ethylthio and diethyl groups are introduced via nucleophilic substitution or alkylation, requiring anhydrous conditions to avoid hydrolysis .

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) ensures >95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Spectroscopic techniques :

- NMR : H and C NMR confirm substituent positions (e.g., cyclobutane ring protons at δ 2.5–3.5 ppm, ethylthio group at δ 1.2–1.4 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 260.15) .

- X-ray crystallography : Resolves stereochemistry and bond angles, critical for cyclobutane ring strain analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields when synthesizing fluorinated analogs (e.g., 3-(trifluoromethyl) derivatives)?

Discrepancies arise from competing side reactions (e.g., ring-opening or oxidation). Mitigation includes:

- Temperature modulation : Lower temperatures (0–25°C) stabilize intermediates in fluorinated cyclobutane synthesis .

- Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) enhance regioselectivity for trifluoromethyl group incorporation .

- In situ monitoring : ReactIR or HPLC tracks intermediate stability, enabling real-time adjustments .

Q. How does the ethylthio group influence the compound’s reactivity in medicinal chemistry applications?

The ethylthio (-S-Et) moiety:

- Enhances lipophilicity : LogP increases by ~1.5 units compared to hydroxyl analogs, improving blood-brain barrier penetration .

- Modulates enzyme interactions : Acts as a hydrogen bond acceptor, potentially inhibiting cytochrome P450 enzymes (IC₅₀ values: 10–50 μM in preliminary assays) .

- Redox activity : Susceptible to oxidation, forming sulfoxide derivatives that alter biological activity .

Q. What experimental designs are recommended for analyzing stereochemical effects in cyclobutane derivatives?

- Chiral chromatography : Use Chiralpak® IG-3 columns to separate enantiomers (e.g., rac-isomers of ethoxycarbonyl analogs) .

- Dynamic NMR : Detects atropisomerism in substituted cyclobutanes by observing coalescence temperatures .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict steric strain and enantiomer stability .

Q. How do researchers address conflicting bioactivity data in enzyme inhibition studies?

Contradictions often stem from assay conditions. Best practices include:

- Standardized buffers : Use 50 mM Tris-HCl (pH 7.4) to minimize pH-dependent enzyme conformational changes .

- Control for redox interference : Add antioxidants (e.g., 1 mM DTT) to prevent ethylthio group oxidation during assays .

- Dose-response validation : Repeat IC₅₀ measurements across 3–5 independent replicates to confirm reproducibility .

Methodological Resources

Key databases for structural analogs and reaction pathways :

- PubChem : Access NMR and crystallographic data for cyclobutane derivatives (e.g., CID 880166-21-2) .

- Reaxys : Search >50 synthetic protocols for ethylthio-substituted cyclobutanes .

- ECHA : Regulatory guidelines for handling sulfur-containing compounds .

Comparative analysis of purification techniques :

| Method | Purity (%) | Yield (%) | Limitations |

|---|---|---|---|

| Recrystallization | 95–98 | 60–70 | Limited solubility in polar solvents |

| Column Chromatography | 99+ | 40–50 | Time-intensive; solvent waste |

| Preparative HPLC | 99.5+ | 30–40 | High cost; scalability issues |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.